molecular formula C5H4BrN3O B1528919 3-Amino-6-bromopyrazine-2-carbaldehyde CAS No. 1196156-63-4

3-Amino-6-bromopyrazine-2-carbaldehyde

Cat. No. B1528919
M. Wt: 202.01 g/mol
InChI Key: MVAXLZNZPNMCGT-UHFFFAOYSA-N
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Description

“3-Amino-6-bromopyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C5H4BrN3O . It has a molecular weight of 202.01 . It’s a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for “3-Amino-6-bromopyrazine-2-carbaldehyde” is 1S/C5H4BrN3O/c6-4-1-8-5 (7)3 (2-10)9-4/h1-2H, (H2,7,8) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Heterocyclic Scaffold Synthesis with Antibacterial Activity

The multicomponent synthesis of novel heterocyclic scaffolds, like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, has been explored using compounds related to 3-Amino-6-bromopyrazine-2-carbaldehyde. These compounds have shown notable antibacterial activities, demonstrating their potential in the development of new antibiotics or antimicrobial agents (Frolova et al., 2011).

Transition Metal Catalysis

Compounds structurally similar to 3-Amino-6-bromopyrazine-2-carbaldehyde have been used as ligands for transition metal catalysts, contributing to various catalytic processes. For instance, 6-Bromopyridine-2-carbaldehyde has been applied in palladium-catalyzed cyclizations, indicating the role of such compounds in facilitating chemical transformations (Cho & Kim, 2008).

Corrosion Inhibition

Pyrazine derivatives, including those related to 3-Amino-6-bromopyrazine-2-carbaldehyde, have been investigated for their corrosion inhibitory properties on steel surfaces. Theoretical studies suggest these compounds are promising candidates for corrosion resistance, highlighting their application in material science and engineering (Saha et al., 2016).

Organic Synthesis and Drug Development

The versatility of 3-Amino-6-bromopyrazine-2-carbaldehyde and its derivatives extends to organic synthesis, where they serve as key intermediates in the synthesis of various biologically active molecules. These compounds have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidines with anticancer and anti-inflammatory properties, demonstrating their significant contribution to drug discovery and development (Rahmouni et al., 2016).

Material Science Applications

Additionally, studies involving the structure, vibrational spectra, and photochemistry of related compounds offer insights into their physicochemical properties. These investigations contribute to a deeper understanding of the material science applications of pyrazine derivatives, including their potential use in the development of new materials or as components in complex systems (Brito et al., 2023).

Safety And Hazards

The safety information for “3-Amino-6-bromopyrazine-2-carbaldehyde” includes several hazard statements: H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXLZNZPNMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719206
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carbaldehyde

CAS RN

1196156-63-4
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyrazine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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